molecular formula C9H12O4S B1528249 (5-Methanesulfonyl-2-methoxyphenyl)methanol CAS No. 1444384-86-4

(5-Methanesulfonyl-2-methoxyphenyl)methanol

Cat. No.: B1528249
CAS No.: 1444384-86-4
M. Wt: 216.26 g/mol
InChI Key: DFLMXZOSHCZHAX-UHFFFAOYSA-N
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Description

(5-Methanesulfonyl-2-methoxyphenyl)methanol is an organic compound with the molecular formula C9H12O4S and a molecular weight of 216.26 g/mol . It is characterized by the presence of a methanesulfonyl group and a methoxy group attached to a phenyl ring, with a methanol group as a substituent. This compound is used in various chemical and industrial applications due to its unique chemical properties.

Properties

IUPAC Name

(2-methoxy-5-methylsulfonylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O4S/c1-13-9-4-3-8(14(2,11)12)5-7(9)6-10/h3-5,10H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFLMXZOSHCZHAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401262742
Record name 2-Methoxy-5-(methylsulfonyl)benzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401262742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1444384-86-4
Record name 2-Methoxy-5-(methylsulfonyl)benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1444384-86-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methoxy-5-(methylsulfonyl)benzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401262742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methanesulfonyl-2-methoxyphenyl)methanol typically involves the reaction of 2-methoxyphenylmethanol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine . The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

(5-Methanesulfonyl-2-methoxyphenyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(5-Methanesulfonyl-2-methoxyphenyl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5-Methanesulfonyl-2-methoxyphenyl)methanol involves its interaction with specific molecular targets and pathways. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Methanesulfonyl-2-methoxyphenyl)methanol is unique due to the presence of both methanesulfonyl and methoxy groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .

Biological Activity

(5-Methanesulfonyl-2-methoxyphenyl)methanol, also known by its CAS number 1444384-86-4, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C10H13O4S\text{C}_{10}\text{H}_{13}\text{O}_4\text{S}

This compound features a methanesulfonyl group and a methoxy group attached to a phenyl ring, which may contribute to its biological properties.

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities, including:

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

  • The methanesulfonyl group may enhance interaction with biological targets, potentially influencing enzyme activity or receptor binding.
  • The methoxy group could contribute to the compound's ability to penetrate cell membranes, facilitating its action within cells.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntiviralInhibition of HCV replication
AntibacterialPotential activity against common pathogens
AntioxidantScavenging free radicals

Case Study: Antiviral Efficacy

In a study evaluating novel non-nucleoside inhibitors for HCV, compounds structurally related to this compound were found to exhibit potent inhibition of NS5B polymerase, a critical enzyme for viral replication. The study reported an EC50 value of less than 50 nM for certain derivatives, indicating strong antiviral potential .

Case Study: Antioxidant Activity

Another investigation into the antioxidant properties of methanol extracts containing similar compounds revealed significant scavenging activity against DPPH radicals. This suggests that this compound may possess similar protective effects against oxidative stress .

Pharmacokinetics and Toxicology

While detailed pharmacokinetic data specific to this compound is scarce, related compounds have shown varying degrees of solubility and metabolic stability. Factors such as lipophilicity and molecular weight influence their absorption and distribution in biological systems.

Table 2: Pharmacokinetic Properties of Related Compounds

CompoundSolubilityMetabolic StabilityReference
Compound ALowUnstable in vitro
Compound BMediumModerately stable

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5-Methanesulfonyl-2-methoxyphenyl)methanol
Reactant of Route 2
(5-Methanesulfonyl-2-methoxyphenyl)methanol

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